

Differentiating Enterobacteriaceae with the Methyl Red (MR) Test: Application Notes and Protocols

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Compound of Interest

Compound Name: Methyl Red sodium salt

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Introduction

The Methyl Red (MR) test is a critical biochemical assay used in microbiology to differentiate members of the family Enterobacteriaceae based on their pattern of glucose metabolism. This family includes a wide range of bacteria, from commensal organisms of the gut to significant human pathogens such as *Escherichia coli*, *Salmonella* spp., and *Shigella* spp. The ability to distinguish between these bacteria is fundamental in clinical diagnostics, food safety, and pharmaceutical research. The MR test identifies organisms that perform mixed-acid fermentation of glucose, resulting in the production of stable, strong acids.^{[1][2][3]} This application note provides a detailed protocol for the MR test, explains the underlying biochemical principles, and presents expected results for key members of the Enterobacteriaceae.

Principle of the Methyl Red Test

The Methyl Red test is designed to detect the production of a large quantity of stable acids from the fermentation of glucose.^[4] All members of the Enterobacteriaceae initially ferment glucose to pyruvic acid via the Embden-Meyerhof pathway.^[2] From pyruvate, bacteria can follow one of two major fermentation pathways: mixed-acid fermentation or butanediol fermentation.

Organisms that are MR-positive utilize the mixed-acid pathway, producing a variety of strong acids such as lactic acid, acetic acid, formic acid, and succinic acid.[5][6] This significant acid production lowers the pH of the culture medium to 4.4 or below.[1][7] The addition of the pH indicator, methyl red, which is red at a pH below 4.4 and yellow at a pH above 6.2, allows for the visualization of this acidic endpoint.[8]

Conversely, MR-negative organisms employ the butanediol pathway, which produces neutral end products like acetoin and 2,3-butanediol.[2][3] These organisms initially produce some acids, but they are further metabolized, leading to a less acidic or even neutral final pH. This pathway is typically assessed using the Voges-Proskauer (VP) test, which is often performed concurrently with the MR test from the same culture broth.

Data Presentation

The following table summarizes the expected Methyl Red test results for common members of the Enterobacteriaceae family.

Bacterial Species	Typical Methyl Red (MR) Reaction
Escherichia coli	Positive (+)
Shigella species	Positive (+)
Salmonella species	Positive (+)
Citrobacter species	Positive (+)
Proteus species	Positive (+)
Yersinia species	Positive (+)
Klebsiella pneumoniae	Negative (-)
Enterobacter aerogenes	Negative (-)
Enterobacter cloacae	Negative (-)
Serratia marcescens	Negative (-)
Hafnia species	Negative (-)

Note: Some species, such as *Hafnia alvei* and *Proteus mirabilis*, may occasionally show variable or delayed positive reactions.[\[1\]](#)

Experimental Protocols

This section provides a detailed methodology for performing the Methyl Red test.

Materials

- Media: Methyl Red-Voges Proskauer (MR-VP) Broth
- Reagent: Methyl Red Indicator Solution
- Equipment:
 - Sterile inoculating loops or needles
 - Sterile test tubes
 - Incubator (35-37°C)
 - Sterile pipettes

Preparation of Media and Reagents

MR-VP Broth Composition (per liter):

Component	Amount
Buffered Peptone	7.0 g
Dextrose (Glucose)	5.0 g
Dipotassium Phosphate	5.0 g
Distilled Water	1000 mL
Final pH should be 6.9 ± 0.2 at 25°C. [9]	

Procedure for MR-VP Broth Preparation:

- Suspend 17 grams of MR-VP Broth powder in 1 liter of distilled water.[9]
- Heat gently to dissolve the medium completely.[9]
- Dispense 5 mL aliquots into test tubes.
- Sterilize by autoclaving at 121°C for 15 minutes.[7]

Methyl Red Indicator Solution (0.02%):

- Dissolve 0.1 g of methyl red in 300 mL of 95% ethyl alcohol.[1]
- Add 200 mL of distilled water to bring the final volume to 500 mL.[7]
- Store the solution in a brown bottle at 4-8°C. The reagent is stable for up to one year.[1]

Experimental Procedure

- Inoculation:
 - Using a sterile inoculating loop, pick a single, well-isolated colony from a pure 18-24 hour culture.
 - Inoculate a tube of MR-VP broth with a light inoculum.[7] Heavy inoculum can lead to inaccurate results.
 - It is recommended to also inoculate control organisms, such as *Escherichia coli* (MR-positive) and *Enterobacter aerogenes* (MR-negative).[7]
- Incubation:
 - Incubate the inoculated tubes at 35-37°C for a minimum of 48 hours in ambient air.[3]
 - Some protocols suggest that for certain organisms, an incubation period of up to 5 days may be necessary for a definitive result.[2] Reading the test before 48 hours may yield false-positive results.
- Testing:

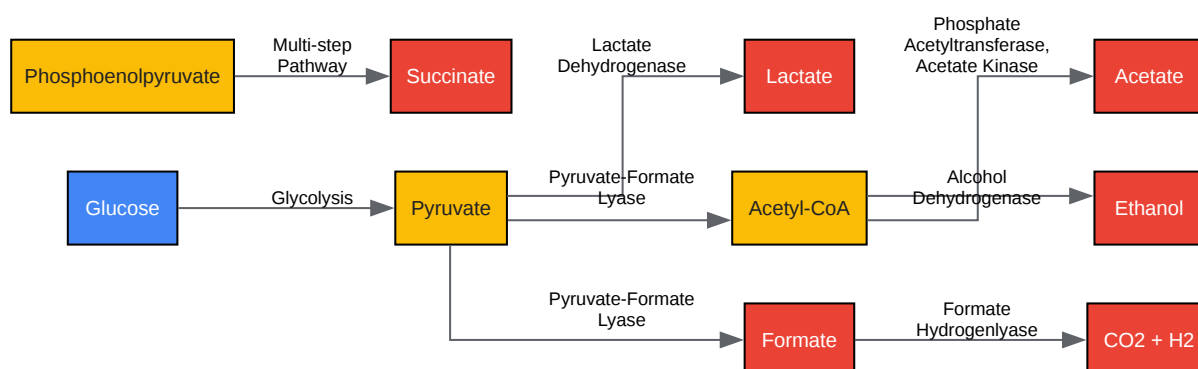
- Aseptically transfer approximately 1-2.5 mL of the incubated broth to a clean, sterile test tube. The remaining broth can be used for the Voges-Proskauer test.[7]
- Add 1-2 drops (or 5 drops to a 2.5 mL aliquot) of the Methyl Red indicator solution to the aliquot.[4][7]
- Observe for an immediate color change on the surface of the medium.[3]

Interpretation of Results

- Positive Result: A distinct and stable red color develops immediately upon the addition of the methyl red indicator. This indicates a final pH of 4.4 or lower and signifies a positive test for mixed-acid fermentation.[4]
- Negative Result: The broth remains yellow, indicating a pH of 6.2 or higher. This signifies a negative test.[8]
- Intermediate/Inconclusive Result: An orange color may develop. In this case, the test is considered inconclusive. It is recommended to re-incubate the original broth for an additional 24-48 hours and repeat the test.[8]

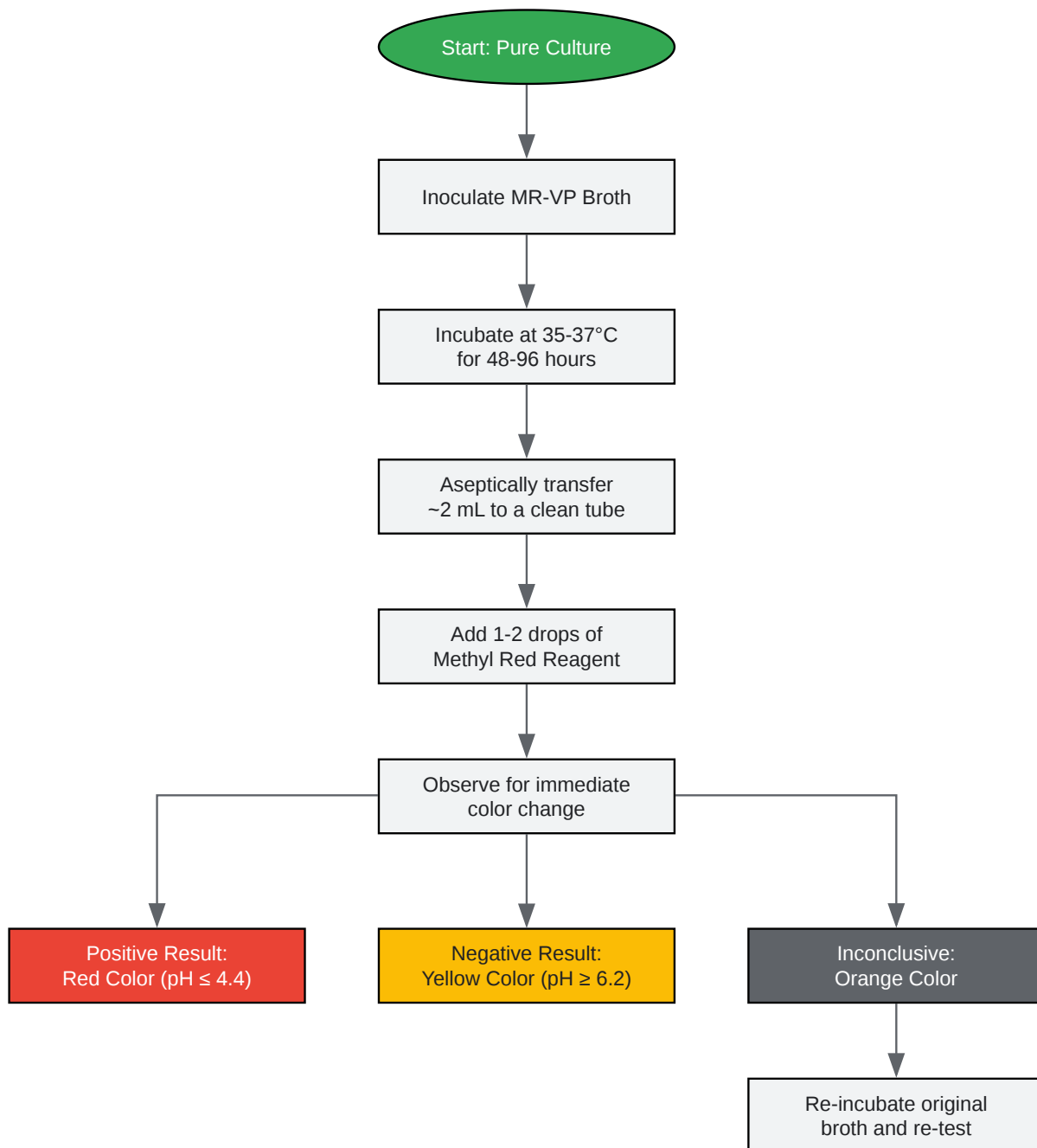
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Mixed-acid fermentation pathway in Enterobacteriaceae.



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Caption: Experimental workflow for the Methyl Red test.

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